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Abstract
Lilopristone (developmental code name ZK 98.734) is a synthetic steroid that functions as a

potent progesterone receptor antagonist.[1][2][3] Structurally similar to mifepristone (RU486), it

exhibits a high affinity for the progesterone receptor while displaying significantly reduced

antiglucocorticoid activity, a distinction that has positioned it as a subject of interest in

reproductive health research.[4] This technical guide provides a comprehensive overview of the

steroidal structure of Lilopristone, its mechanism of action, and a summary of key

experimental findings. Detailed methodologies from pivotal preclinical studies are presented to

facilitate reproducibility and further investigation. Furthermore, this document visualizes the

progesterone receptor signaling pathway and experimental workflows using the DOT language

to provide a clear graphical representation of the complex biological processes involved.

Chemical and Structural Properties
Lilopristone is a C-11 and C-17 substituted norethindrone derivative.[5] Its chemical structure

is closely related to that of mifepristone, with the primary difference residing in the C17α

substituent. This seemingly minor structural alteration is responsible for the significant

reduction in its antiglucocorticoid activity compared to mifepristone.
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Property Value

IUPAC Name

(8S,11R,13S,14S,17R)-11-[4-

(dimethylamino)phenyl]-17-hydroxy-17-[(Z)-3-

hydroxyprop-1-enyl]-13-methyl-

1,2,6,7,8,11,12,14,15,16-

decahydrocyclopenta[a]phenanthren-3-one

Synonyms ZK 98.734, ZK-734

Molecular Formula C29H37NO3

Molecular Weight 447.6 g/mol

CAS Number 97747-88-1

Mechanism of Action
Lilopristone exerts its biological effects primarily through competitive antagonism of the

progesterone receptor (PR). By binding to the PR with high affinity, it blocks the downstream

signaling cascades that are normally initiated by progesterone. This antagonism disrupts the

normal physiological processes dependent on progesterone, such as the maintenance of the

endometrium for pregnancy.

The binding of Lilopristone to the PR prevents the receptor from adopting its active

conformation, which in turn inhibits the transcription of progesterone-responsive genes. This

leads to a cascade of effects including:

Endometrial Changes: Inhibition of the transformation and maturation of the endometrium,

making it unsuitable for blastocyst implantation.

Luteolysis: A potential decrease in progesterone synthesis by the corpus luteum.

Increased Prostaglandin Levels: Promotion of the synthesis and release of prostaglandins in

uterine decidual cells, which contributes to uterine contractility and expulsion of the

conceptus.

Signaling Pathway
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The progesterone receptor signaling pathway is a complex process involving both genomic and

non-genomic actions. In the classical genomic pathway, progesterone binding to its receptor

triggers a conformational change, dissociation from heat shock proteins, dimerization, and

translocation to the nucleus where it binds to progesterone response elements (PREs) on

target genes, thereby modulating their transcription.

Lilopristone, as a Type II progesterone antagonist, binds to the PR and, while promoting its

binding to DNA, fails to induce the necessary conformational changes for the recruitment of co-

activators, thus inhibiting gene transcription.
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Caption: Progesterone receptor signaling pathway antagonism by Lilopristone.

Quantitative Data
While direct comparative studies providing precise IC50 or Ki values for Lilopristone are not

readily available in the public domain, preclinical studies have established its potent

antiprogestational activity. It is reported that Lilopristone's relative binding affinity for the
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progesterone receptor in the human uterus is similar to that of mifepristone. However, its

antiglucocorticoid activity is significantly lower.

The following table summarizes the outcomes of a key preclinical study in bonnet monkeys,

demonstrating the dose-dependent effects of Lilopristone.

Treatment
Group

Dosage
Timing of
Administration

Outcome Reference

Menstruation

Induction
25 mg/day (s.c.)

Mid-luteal phase

(Days 20-22 of

menstrual cycle)

Menstruation

induced within 2-

4 days

Inhibition of

Implantation
25 mg/day (s.c.)

Around time of

implantation

(Days 8-12 post-

estradiol peak)

100% pregnancy

protection

Early Pregnancy

Termination
25 mg/day (s.c.)

Days 30-32 of

menstrual cycle

80% abortion

rate (8 out of 10

animals)

Mid-Pregnancy

Termination
25 mg/day (s.c.)

~Day 50 post-

estradiol peak

100% abortion

rate (4 out of 4

animals)

Experimental Protocols
The following protocols are based on the methodologies described in the pivotal preclinical

studies of Lilopristone in non-human primates.

In Vivo Study in Bonnet Monkeys (Macaca radiata)
This study aimed to evaluate the effects of Lilopristone on the menstrual cycle and pregnancy

in bonnet monkeys.

Experimental Workflow:
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Select Adult Female
Bonnet Monkeys

(Regular Menstrual Cycles)

Divide into Treatment Groups:
- Menstruation Induction
- Implantation Inhibition
- Pregnancy Termination

Administer Lilopristone (25 mg/day, s.c.)
at Specific Cycle/Gestation Times

Daily Monitoring:
- Vaginal Bleeding

- Blood Sample Collection

Hormone Analysis:
- Progesterone (Radioimmunoassay)

- Estradiol (Radioimmunoassay)

Assess Outcomes:
- Onset of Menstruation

- Pregnancy Status
- Abortion Event

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1675395?utm_src=pdf-body-img
https://www.benchchem.com/product/b1675395?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. assets.fishersci.com [assets.fishersci.com]

2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

3. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847)
[informatics.jax.org]

4. Comprehensive Overview of Methods of Pregnancy Termination in Macaques and
Marmosets [mdpi.com]

5. Progesterone antagonist lilopristone: a potent abortifacient in the common marmoset -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Steroidal Structure
and Activity of Lilopristone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675395#investigating-the-steroidal-structure-of-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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